molecular formula C26H24ClN3O3 B393002 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B393002
M. Wt: 461.9g/mol
InChI Key: JOLBAFOCXRXSDQ-UHFFFAOYSA-N
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Description

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzodioxoles, and other aromatic compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining aromatic amines with aldehydes or ketones.

    Cyclization Reactions: Forming the quinoline ring structure through intramolecular reactions.

    Functional Group Transformations: Introducing specific functional groups such as amino, chloro, and nitrile groups.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Maintaining specific temperature and pressure conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Halogenation, nitration, and other substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, quinoline derivatives are explored for their antimicrobial, antiviral, and anticancer properties.

Medicine

Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent for various diseases, including malaria and cancer.

Industry

In the industrial sector, the compound may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Blocking the activity of key enzymes involved in disease processes.

    Receptor Binding: Modulating receptor activity to alter cellular signaling.

    DNA Intercalation: Interacting with DNA to disrupt replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial agent with structural similarities.

    Cinchonine: A natural alkaloid with a quinoline core.

Uniqueness

The uniqueness of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H24ClN3O3

Molecular Weight

461.9g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H24ClN3O3/c1-14-17(27)5-4-6-18(14)30-19-10-26(2,3)11-20(31)24(19)23(16(12-28)25(30)29)15-7-8-21-22(9-15)33-13-32-21/h4-9,23H,10-11,13,29H2,1-3H3

InChI Key

JOLBAFOCXRXSDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C

Origin of Product

United States

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